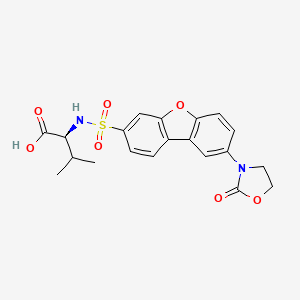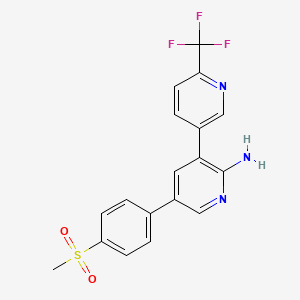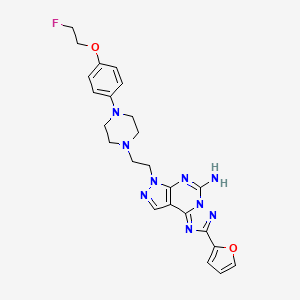
m-PEG4-phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-PEG4-phosphonic acid is a PEG-based PROTAC linker . It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .
Synthesis Analysis
M-PEG4-phosphonic acid can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . The dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis
The molecular formula of m-PEG4-phosphonic acid is C9H21O7P . It has a molecular weight of 272.23 g/mol . The structure features two hydroxy moieties, one P=O double bond, and one P–C bond .Chemical Reactions Analysis
M-PEG4-phosphonic acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The reaction of H3PO4 with active radicals is thermodynamically favorable, proving that ABC dry powder extinguishes fire mainly relies on chemical inhibition on H and OH radicals .Physical And Chemical Properties Analysis
M-PEG4-phosphonic acid has a molecular weight of 272.23 g/mol . It has a topological polar surface area of 94.4 Ų and a complexity of 206 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 .Applications De Recherche Scientifique
Separation Science
Phosphonic acids, including m-PEG4-phosphonic acid, play a significant role in separation science and technology . They possess features such as variable oxidation states, multivalence, asymmetry, and metal-binding properties, which make them a unique and versatile class of compounds capable of selective separations .
Polymer Chemistry
Phosphorus-containing compounds, including m-PEG4-phosphonic acid, have found use in numerous fields, especially chemistry and biochemistry . The polymer chemistry of phosphorus is based mostly on compounds possessing stable C-P bonds or ones that are inorganic acids .
Development of Organophosphorus Resins
Phosphonic acids, including m-PEG4-phosphonic acid, have been used in the development of organophosphorus resins . These resins have seen significant advancements in recent years .
Ion Exchange Resins
Phosphorus-containing polymers, including m-PEG4-phosphonic acid, are used in the creation of ion exchange resins . These resins are crucial in various industrial processes .
Chelating Resins
m-PEG4-phosphonic acid, like other phosphorus-containing polymers, is used in the production of chelating resins . These resins are used in a variety of applications, including water treatment and metal recovery .
Soil Phosphorus Availability
Organic acids, including m-PEG4-phosphonic acid, significantly enhance soil phosphorus availability . The application of these acids promotes the conversion of phosphorus into plant-available forms .
Environmental and World Economy
Efficient separation technologies, which can be achieved using m-PEG4-phosphonic acid, are crucial to the environment and world economy . Scientists are challenged to engineer selectivity towards a targeted substrate, especially from multicomponent solutions .
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
750541-89-0 |
|---|---|
Nom du produit |
m-PEG4-phosphonic acid |
Formule moléculaire |
C9H21O7P |
Poids moléculaire |
272.23 |
Nom IUPAC |
(2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid |
InChI |
InChI=1S/C9H21O7P/c1-13-2-3-14-4-5-15-6-7-16-8-9-17(10,11)12/h2-9H2,1H3,(H2,10,11,12) |
Clé InChI |
QCYYJJNJMLEPMA-UHFFFAOYSA-N |
SMILES |
O=P(O)(O)CCOCCOCCOCCOC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
m-PEG4-phosphonic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)






